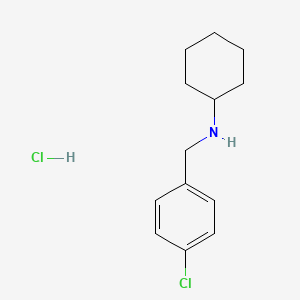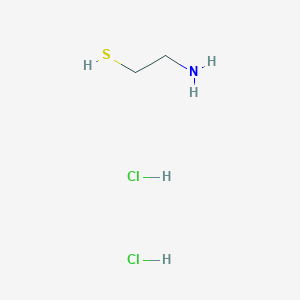
2-氨基乙硫醇二盐酸盐
描述
2-Aminoethanethiol Dihydrochloride, also known as 2-Mercaptoethylamine hydrochloride or Cysteamine hydrochloride, is a chemical compound with the linear formula HSCH2CH2NH2 · HCl . It is often used in laboratory settings .
Synthesis Analysis
The synthesis of 2-Aminoethanethiol Dihydrochloride involves raw materials such as 2-aminoethanethiol hydrochloride and zinc sulfate heptahydrate in an aqueous solution .Molecular Structure Analysis
The molecular formula of 2-Aminoethanethiol Dihydrochloride is C2H9Cl2NS, and it has an average mass of 150.071 Da .Chemical Reactions Analysis
2-Aminoethanethiol Dihydrochloride has been used in the development of a highly sensitive Prussian-blue-based enzymatic biosensor for l-carnitine, employing the thiol/disulfide exchange reaction .Physical And Chemical Properties Analysis
2-Aminoethanethiol Dihydrochloride is a white powder . It has a melting point of 66-68 °C . It is soluble in water .科学研究应用
Corrosion Inhibition
2-Aminoethane-1-thiol dihydrochloride has been studied for its potential as a corrosion inhibitor . The compound has been found to inhibit the corrosion of carbon steel in 0.5M H2SO4 solution . The inhibition action of this compound depends mainly on the type of the heteroatom present in the inhibitor molecule .
Synergistic Effect with Halide Ions
This compound has been found to have a synergistic effect with halide ions (Cl−, Br−, I−) and with some metal cations (Co2+, Ni2+, Cu2+, Zn2+) . The increase in the inhibition efficiencies of thiols with the addition of halide ions indicates that halides play an important role in the adsorption process .
Synergistic Effect with Metal Cations
The synergistic effect of the studied metal cations could be explained by the adsorption of complex ions formed from thiol molecules and metal cations . This suggests potential applications in the field of metal ion detection and quantification.
作用机制
Target of Action
The primary target of 2-Aminoethane-1-thiol Dihydrochloride, also known as Cysteamine Dihydrochloride, is cystine . Cystine is an oxidized dimer of the amino acid cysteine, and its accumulation in cells is a characteristic of a rare disease called cystinosis .
Mode of Action
Cysteamine Dihydrochloride interacts with cystine, converting it into cysteine and cysteine-cysteamine mixed disulfides . This conversion reduces the buildup of cystine crystals, particularly in the cornea . The drug participates in a thiol-disulfide interchange reaction with lysosomes, leading to the exit of cysteine from the lysosome in patients diagnosed with cystinosis .
Biochemical Pathways
The biochemical pathway primarily affected by Cysteamine Dihydrochloride is the cystine transport pathway. Mutations in the CTNS gene, which encodes for cystinosin (a protein responsible for transporting cystine out of the cell lysosome), lead to cystinosis . By converting cystine into cysteine and cysteine-cysteamine mixed disulfides, Cysteamine Dihydrochloride helps bypass the defective cystinosin function, reducing cystine accumulation .
Result of Action
The primary result of Cysteamine Dihydrochloride’s action is the reduction of cystine accumulation in cells, particularly in the eyes and kidneys . This helps manage the symptoms of cystinosis, such as corneal cystine crystal accumulation .
Action Environment
It’s worth noting that the drug is a white, water-soluble solid that contains both an amine and a thiol functional group . These characteristics may influence its stability and efficacy in different environments.
安全和危害
属性
IUPAC Name |
2-aminoethanethiol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NS.2ClH/c3-1-2-4;;/h4H,1-3H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZJRYUPMNKDQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-aminoethanethiol Dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




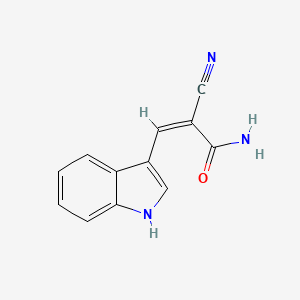
![tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3108778.png)

![Methyl 4-[(hydroxyimino)methyl]benzoate](/img/structure/B3108784.png)


![Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate](/img/structure/B3108803.png)
![4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride](/img/structure/B3108807.png)
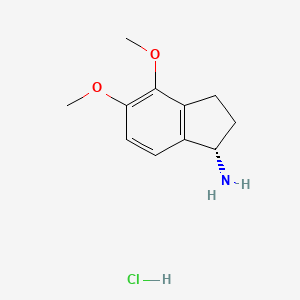

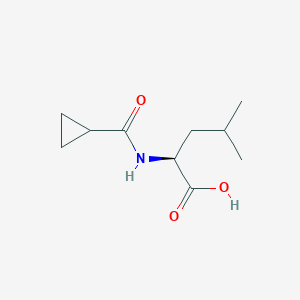
![Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]-](/img/structure/B3108838.png)
